molecular formula C24H19ClN4O4S B11215619 N-(4-chlorophenyl)-2-methyl-8-nitro-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-2-methyl-8-nitro-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11215619
M. Wt: 494.9 g/mol
InChI Key: CZWNQUZJIGWXNY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-methyl-8-nitro-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methyl-8-nitro-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-methyl-8-nitro-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-2-methyl-8-nitro-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methyl-8-nitro-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-methyl-8-nitro-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its complex structure and the presence of multiple functional groups.

Properties

Molecular Formula

C24H19ClN4O4S

Molecular Weight

494.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-9-methyl-4-nitro-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C24H19ClN4O4S/c1-24-20(22(30)26-15-9-7-14(25)8-10-15)21(18-13-17(29(31)32)11-12-19(18)33-24)27-23(34)28(24)16-5-3-2-4-6-16/h2-13,20-21H,1H3,(H,26,30)(H,27,34)

InChI Key

CZWNQUZJIGWXNY-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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